二乙氨基羧甲基 POC替诺福韦(非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

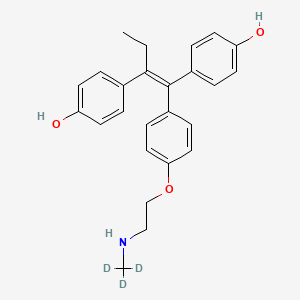

Diethylaminocarboxymethyl POC Tenofovir is a mixture of diastereomers . It is an impurity reference material that belongs to the Tenofovir API family . It is also being investigated as a potential drug delivery system for targeted therapy.

Synthesis Analysis

The synthesis of Tenofovir, the parent compound of Diethylaminocarboxymethyl POC Tenofovir, involves the use of an ethyl phosphonate intermediate . An alternative route has been developed using di-tert-butyl phosphite as the phosphonic acid precursor . The synthesis of the starting material is more challenging, but the same property leads to much easier hydrolysis of the phosphonate ester in the final step of the synthesis .Molecular Structure Analysis

The molecular formula of Diethylaminocarboxymethyl POC Tenofovir is C20 H33 N6 O9 P . Its molecular weight is 532.48 .Chemical Reactions Analysis

Tenofovir, the parent compound of Diethylaminocarboxymethyl POC Tenofovir, is a nucleotide analog reverse transcriptase inhibitor . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate .Physical And Chemical Properties Analysis

The molecular formula of Diethylaminocarboxymethyl POC Tenofovir is C20 H33 N6 O9 P . Its molecular weight is 532.48 . The accurate mass is 532.2047 .科学研究应用

Analytical Method Development

This compound can be utilized for analytical method development, particularly in the validation of quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Tenofovir .

COVID-19 Research

Given its antiviral properties, Diethylaminocarboxymethyl POC Tenofovir has been included in the arsenal of research chemicals and analytical standards for COVID-19 research, aiding in the development of treatments and vaccines .

作用机制

Target of Action

Diethylaminocarboxymethyl POC Tenofovir is a prodrug of Tenofovir, which is a nucleotide analog reverse transcriptase inhibitor . The primary targets of this compound are the reverse transcriptase enzymes of HIV and Hepatitis B virus . These enzymes play a crucial role in the replication of these viruses by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

Once activated, Diethylaminocarboxymethyl POC Tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus .

Biochemical Pathways

The action of Diethylaminocarboxymethyl POC Tenofovir primarily affects the viral replication pathway. By inhibiting the reverse transcriptase enzyme, it disrupts the normal process of viral RNA transcription into DNA. This disruption prevents the integration of viral DNA into the host cell’s genome, effectively stopping the production of new virus particles .

Result of Action

The primary result of Diethylaminocarboxymethyl POC Tenofovir’s action is the reduction of viral load in HIV and Hepatitis B infected patients. By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This can help to manage the symptoms of these infections and reduce the risk of transmission .

属性

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of Diethylaminocarboxymethyl POC Tenofovir involves the conversion of Tenofovir into Diethylaminocarboxymethyl POC Tenofovir through a series of chemical reactions.", "The synthesis pathway includes the protection of the hydroxyl group of Tenofovir, followed by the introduction of a diethylamino group, and finally, the introduction of a carboxymethyl POC group.", "The synthesis pathway is designed to produce a mixture of diastereomers of Diethylaminocarboxymethyl POC Tenofovir." ], "Starting Materials": [ "Tenofovir", "Diethylamine", "Methyl chloroformate", "Triethylamine", "Ethyl chloroformate", "Sodium hydride", "Chloroacetic acid", "N,N-Diisopropylethylamine", "Di-tert-butyl dicarbonate", "Methanol", "Water", "Ethyl acetate", "Sodium bicarbonate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Tenofovir with Di-tert-butyl dicarbonate in the presence of N,N-Diisopropylethylamine and methanol.", "Step 2: Introduction of diethylamino group by reaction of the protected Tenofovir with diethylamine and sodium hydride in DMF.", "Step 3: Introduction of carboxymethyl POC group by reaction of the intermediate product from step 2 with chloroacetic acid and triethylamine in DMF.", "Step 4: Deprotection of the tert-butyl group by reaction with hydrochloric acid in methanol.", "Step 5: Purification of the product by extraction with ethyl acetate and washing with water and sodium bicarbonate solution." ] } | |

CAS 编号 |

1246812-23-6 |

产品名称 |

Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) |

分子式 |

C21H34N5O9P |

分子量 |

531.503 |

IUPAC 名称 |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate |

InChI |

InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1 |

InChI 键 |

ZXVADCFDIJFQBO-DRVJNONPSA-N |

SMILES |

CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)

buta-1,3-diene](/img/structure/B587655.png)

![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)

![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)